molecular formula C21H22N2O4 B6974132 2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone

2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone

Cat. No.: B6974132
M. Wt: 366.4 g/mol
InChI Key: HDCKDYSDAUSGIJ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone is a complex organic compound that features a benzofuran ring, a piperazine ring, and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Coupling Reactions: The final step involves coupling the benzofuran and piperazine intermediates with a hydroxybenzoyl group under specific conditions, such as using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often utilize reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects on neurological and psychiatric disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzofuran-3(2H)-one: A related compound with a simpler structure, often used in similar applications.

    4-Hydroxycoumarin: Another compound with a hydroxybenzoyl group, known for its anticoagulant properties.

Uniqueness

2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-18-4-2-16(3-5-18)21(26)23-10-8-22(9-11-23)20(25)14-15-1-6-19-17(13-15)7-12-27-19/h1-6,13,24H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCKDYSDAUSGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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